(S)-1-Cbz-3-Aminopyrrolidine hydrochloride
Overview
Description
“(S)-1-Cbz-3-Aminopyrrolidine hydrochloride” likely refers to a compound that contains an aminopyrrolidine structure, which is a type of organic compound containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The “Cbz” likely refers to a carbobenzyloxy protective group, which is often used in organic synthesis to protect amines . The “(S)” indicates that this compound is the “S” enantiomer, meaning it rotates plane-polarized light in a counterclockwise direction . The hydrochloride refers to the presence of a hydrochloride salt, which can improve the water solubility of organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the carbobenzyloxy group could be removed under acidic conditions, and the pyrrolidine ring could potentially undergo various reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, the presence of a hydrochloride salt could improve water solubility, and the specific optical rotation would depend on the configuration of the chiral center .Scientific Research Applications
Kinetic Resolution and Enantioselectivity Enhancement
- Enhanced Kinetic Resolution : The use of 1-N-Cbz-protected 3-aminopyrrolidine shows significant improvement in the kinetic resolution process. With this method, >99% enantiomeric excess (ee) was achieved at 50% conversion, which is a remarkable improvement over previous methods (Höhne, Robins, & Bornscheuer, 2008).
- Increased Reaction Rate and Enantioselectivity : The reaction rate for this process increased up to 50-fold when using protected substrates like 1-N-Cbz-protected 3-aminopyrrolidine. Moreover, enantioselectivity also significantly increased compared to unprotected substrates, showcasing the efficacy of this protection strategy in synthetic applications (Höhne, Robins, & Bornscheuer, 2008).
Synthesis of Orthogonally Protected Compounds
- Chemoenzymatic Synthesis : The compound has been used in the chemoenzymatic synthesis of orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines. This synthesis method is significant for the preparation of various enantiomerically pure compounds, which have wide applications in pharmaceuticals (Rodríguez-Rodríguez et al., 2013).
Biomedical Applications
- Biomedical Material Synthesis : Lysine-derived polyesters bearing pendant carbobenzyloxy (Cbz)-protected amino groups were synthesized from biomass fermentation. These polyesters have potential applications in biomedical fields due to their excellent cell compatibility and tunable properties (Chen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVBYGRFHOBNO-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609931 | |
Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride | |
CAS RN |
550378-39-7 | |
Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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